H-Leu-Asp-OH

Descripción

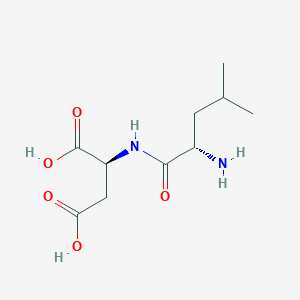

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-6(11)9(15)12-7(10(16)17)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCSNHXRZUVYAM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427072 | |

| Record name | L-Aspartic acid, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32949-40-9 | |

| Record name | L-Aspartic acid, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Leu-Asp-OH: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Asp-OH, also known as L-Leucyl-L-aspartic acid, is a dipeptide composed of the amino acids leucine (B10760876) and aspartic acid. This molecule serves as a valuable building block in peptide synthesis and holds potential in various research and pharmaceutical applications. Its unique structural characteristics, including the presence of both a hydrophobic leucine residue and an acidic aspartic acid residue, contribute to its specific chemical and biological properties. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for this compound, aimed at professionals in research and drug development.

Chemical Properties and Structure

The chemical properties of this compound are fundamental to its behavior in biological and chemical systems. A summary of its key quantitative data is presented below.

Table 1: Quantitative Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₈N₂O₅ | PubChem[1][2] |

| Molecular Weight | 246.26 g/mol | PubChem[1][2] |

| Appearance | White to off-white powder | Chem-Impex[2] |

| Melting Point | 143 - 146°C (decomposes) | ChemicalBook |

| Solubility | Slightly soluble in water and methanol; more soluble in organic solvents like dichloromethane (B109758) and ethanol. | Biosynth, PubChem[3] |

| Predicted pKa Values | α-COOH: ~2.1, Asp side-chain COOH: ~3.9, α-NH₃⁺: ~9.6 | Estimated from individual amino acid pKa values |

| Predicted Isoelectric Point (pI) | ~3.0 | Calculated using the Henderson-Hasselbalch equation |

| XLogP3 | -2.8 | PubChem[1] |

| Topological Polar Surface Area | 130 Ų | PubChem[1] |

Structure

This compound consists of a leucine residue linked to an aspartic acid residue via a peptide bond. The structure includes a free N-terminal amino group on the leucine and a free C-terminal carboxylic acid group on the aspartic acid, in addition to the acidic side chain of aspartic acid.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal leucine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Figure 2: SPPS workflow for this compound synthesis.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Columns:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 100 Å pore size)

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A. Filter the solution through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Injection and Elution:

-

Inject the filtered sample onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 50% over 30 minutes) at a flow rate appropriate for the column size.

-

-

Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Analysis by Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Procedure: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Infuse the sample into the ESI-MS.

-

Expected Result: A major peak corresponding to the [M+H]⁺ ion of this compound (m/z ≈ 247.12).

NMR Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR

-

Solvent: D₂O or DMSO-d₆

-

Procedure: Dissolve the purified peptide in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Expected ¹H NMR Features: Signals corresponding to the α-protons of leucine and aspartic acid, the side chain protons of both residues, and the amide proton.

-

Expected ¹³C NMR Features: Resonances for the carbonyl carbons, α-carbons, and side-chain carbons of both amino acid residues.

Biological Activity and Potential Signaling Pathways

The direct biological activity and specific signaling pathways of this compound are not yet well-defined in the scientific literature. However, its constituent amino acid, L-aspartic acid, is a known excitatory neurotransmitter in the central nervous system.[4] D-aspartic acid, an isomer, has also been shown to act as a signaling molecule in nervous and neuroendocrine systems.

It is plausible that this compound could exert biological effects through several mechanisms:

-

Direct Receptor Interaction: The dipeptide could potentially interact with receptors that recognize aspartic acid or other structurally similar molecules.

-

Prodrug Activity: this compound may be hydrolyzed in vivo by peptidases, releasing L-leucine and L-aspartic acid, which can then exert their respective biological effects.

-

Modulation of Transporters: The dipeptide might interact with amino acid or peptide transporters, influencing cellular uptake of these molecules.

Given the role of D-aspartic acid in steroidogenesis and spermatogenesis, a potential area of investigation for this compound could be its influence on similar pathways. For instance, D-aspartate has been shown to upregulate testosterone (B1683101) production in Leydig cells by activating the adenylate cyclase-cAMP and/or the mitogen-activated protein kinase (MAPK) pathways.

Below is a representative diagram of a potential signaling pathway that could be influenced by the metabolic products of this compound, specifically aspartic acid.

Figure 3: Potential signaling pathway influenced by aspartic acid.

Conclusion

This compound is a dipeptide with distinct chemical properties arising from its constituent amino acids. This guide has provided a comprehensive overview of its structure, key chemical data, and detailed protocols for its synthesis, purification, and analysis. While its specific biological roles are still under investigation, the known activities of its components suggest promising avenues for future research, particularly in the fields of neuroscience and endocrinology. The methodologies and data presented herein serve as a valuable resource for scientists and researchers working with this and similar peptide molecules.

References

L-Leucyl-L-aspartic Acid: A Technical Guide to its Predicted Biological Activity

Disclaimer: Direct experimental evidence on the biological activity of the dipeptide L-Leucyl-L-aspartic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential biological activities based on the well-documented roles of its constituent amino acids, L-leucine (B1674790) and L-aspartic acid, and related peptide structures. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.

Core Concepts: The Building Blocks of Activity

L-Leucyl-L-aspartic acid is a dipeptide composed of the essential branched-chain amino acid (BCAA) L-leucine and the non-essential amino acid L-aspartic acid. The biological effects of this dipeptide are likely to be influenced by the individual properties of these amino acids, their synergistic interactions, and the unique chemical characteristics of the peptide bond.

-

L-Leucine: A key regulator of protein synthesis and cellular metabolism, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] It also plays roles in glucose homeostasis and has been investigated for its effects on oxidative stress and nitric oxide production.[2]

-

L-Aspartic Acid: An excitatory neurotransmitter and a crucial intermediate in several metabolic pathways, including the urea (B33335) cycle and the tricarboxylic acid (TCA) cycle.[3][4] It is a precursor for the synthesis of other amino acids and nucleotides.[3][4]

Predicted Biological Activities and Mechanisms of Action

Based on the functions of its constituent amino acids, L-Leucyl-L-aspartic acid is predicted to exhibit a range of biological activities.

Modulation of Protein Synthesis and Muscle Metabolism

Given L-leucine's potent anabolic effects, L-Leucyl-L-aspartic acid may stimulate muscle protein synthesis.[1] The dipeptide could be transported into cells via peptide transporters, where it would be hydrolyzed to release L-leucine and L-aspartic acid. The released L-leucine could then activate the mTORC1 pathway, leading to increased translation initiation and protein synthesis.

Potential Cardiovascular Effects

Emerging research suggests that certain amino acids may influence cardiovascular health.[5] L-aspartate has been inversely associated with ischemic heart disease and diastolic blood pressure.[6] L-leucine has also been linked to improvements in blood pressure.[5][7] Therefore, L-Leucyl-L-aspartic acid could potentially exert beneficial effects on the cardiovascular system, possibly through modulation of vascular tone or by contributing to the synthesis of cardioprotective molecules. However, some studies have also shown that high concentrations of L-leucine might impair nitric oxide production by endothelial cells, which warrants further investigation.

Antioxidant and Anti-inflammatory Properties

While direct evidence for L-Leucyl-L-aspartic acid is lacking, related peptides have demonstrated antioxidant activity. For instance, the tetrapeptide Asp-Leu-Glu-Glu has been identified as having antioxidant properties.[] L-leucine, as part of an amino acid-EGCG complex, has shown anti-fatigue and antioxidative effects.[2] L-aspartic acid is a precursor to glutathione, a major endogenous antioxidant.[4] These findings suggest that L-Leucyl-L-aspartic acid may possess antioxidant and potentially anti-inflammatory activities.

Potential as an Enzyme Inhibitor

Peptides are known to act as enzyme inhibitors. Given its structure, L-Leucyl-L-aspartic acid could potentially inhibit enzymes such as:

-

Renin: As renin is an aspartic protease, peptides containing aspartic acid could act as inhibitors, thereby impacting the renin-angiotensin system and blood pressure regulation.[9][10][11]

-

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes.[12][13][14] Small peptides have the potential to interact with the active site of this enzyme.

Quantitative Data Summary

The following tables summarize quantitative data for the individual amino acids L-leucine and L-aspartic acid, which may provide a basis for designing experiments with L-Leucyl-L-aspartic acid.

Table 1: In Vitro and In Vivo Effects of L-Leucine on Protein Metabolism [1]

| Experimental System | Leucine Concentration/Dose | Effect on Protein Synthesis | Effect on Protein Degradation |

| In vitro (skeletal muscle) | 0.1 mM | +10% | 0% |

| 0.2 mM | +19% | -6% | |

| 0.5 mM | +42% | -26% | |

| In vivo (rats) | Supplementation | +23.4% | -11% |

Table 2: Effects of L-aspartate on Cardiovascular Parameters (from a Mendelian Randomization Study) [6]

| Outcome | Effect per log-transformed SD increase in Aspartate | 95% Confidence Interval |

| Ischemic Heart Disease | 0.92 (Odds Ratio) | 0.88, 0.96 |

| Diastolic Blood Pressure | -0.03 mmHg | -0.04, -0.02 |

Experimental Protocols

In Vitro Assessment of Protein Synthesis

-

Cell Culture: Utilize C2C12 myoblasts or primary muscle satellite cells.

-

Treatment: Differentiate myoblasts into myotubes and treat with varying concentrations of L-Leucyl-L-aspartic acid, with L-leucine and L-aspartic acid as controls.

-

Analysis: Measure protein synthesis rates using the SUnSET (surface sensing of translation) technique, which involves puromycin (B1679871) incorporation, followed by Western blotting with an anti-puromycin antibody. Analyze the phosphorylation status of key mTORC1 pathway proteins (e.g., p70S6K, 4E-BP1) via Western blot.

In Vitro Antioxidant Activity Assay

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of L-Leucyl-L-aspartic acid in a suitable solvent.

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Mix different concentrations of the dipeptide solution with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity. Ascorbic acid can be used as a positive control.

-

In Vivo Assessment of Blood Pressure

-

Animal Model: Use spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

-

Administration: Administer L-Leucyl-L-aspartic acid orally or via intraperitoneal injection at various doses.

-

Measurement: Monitor systolic and diastolic blood pressure using non-invasive tail-cuff plethysmography or via radiotelemetry for continuous measurement.

-

Analysis: Compare blood pressure changes in the treated group to a vehicle-treated control group.

Conclusion and Future Directions

While direct experimental data on L-Leucyl-L-aspartic acid is scarce, the known biological activities of L-leucine and L-aspartic acid provide a strong rationale for investigating this dipeptide for a range of potential therapeutic applications. Its predicted roles in modulating protein synthesis, cardiovascular function, and oxidative stress make it a compelling candidate for further research in areas such as sarcopenia, cardiovascular disease, and as a potential nutraceutical.

Future research should focus on:

-

In vitro studies to confirm the predicted effects on mTORC1 signaling, antioxidant capacity, and enzyme inhibition.

-

In vivo studies in animal models to evaluate its pharmacokinetic profile, bioavailability, and efficacy in relevant disease models.

-

Comparative studies to determine if the dipeptide offers advantages over the administration of its individual constituent amino acids.

This technical guide serves as a foundational document to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of L-Leucyl-L-aspartic acid.

References

- 1. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-fatigue and antioxidative effects of amino acid (Leu, Gln, Cys)-EGCG complex via NRF2 and PGC-1α pathways: insights from cellular, animal, and pilot clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. healthyhey.com [healthyhey.com]

- 5. Amino acids may improve arterial health and blood pressure: Study [nutraingredients.com]

- 6. Effect of glutamate and aspartate on ischemic heart disease, blood pressure, and diabetes: a Mendelian randomization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beneficial effects of l-leucine and l-valine on arrhythmias, hemodynamics and myocardial morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 10. Renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Renin inhibition by substituted piperidines: a novel paradigm for the inhibition of monomeric aspartic proteinases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 13. List of Dipeptidyl peptidase 4 inhibitors (DPP4 inhibitors) - Drugs.com [drugs.com]

- 14. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Cellular Mechanism of Action of H-Leu-Asp-OH

To our valued researchers, scientists, and drug development professionals,

This guide addresses the current scientific understanding of the dipeptide H-Leu-Asp-OH and its mechanism of action within cells. Following a comprehensive review of available scientific literature, it is important to note that specific, detailed information regarding a direct cellular mechanism of action for the dipeptide this compound is largely unavailable. The primary role of this compound, as established in the current body of research, is that of a fundamental building block in the field of peptide synthesis and as a component in the design of more complex therapeutic molecules.

While a direct signaling pathway for this compound has not been elucidated, this guide will provide an in-depth overview of the known biological roles of its constituent amino acids, L-leucine and L-aspartic acid. Understanding these individual functions may offer insights into the potential, yet unconfirmed, biological activities of the dipeptide itself. Furthermore, we will explore the significance of the "Leu-Asp" sequence when it appears as a motif within larger, biologically active peptides.

This compound: A Dipeptide Building Block

This compound, or L-Leucyl-L-aspartic acid, is a dipeptide composed of the amino acids L-leucine and L-aspartic acid linked by a peptide bond. Its primary application in scientific research and pharmaceutical development is as a readily available structural unit for the synthesis of more complex peptides and peptidomimetics[1][2]. The use of such dipeptides can streamline the process of solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics.

Potential Cellular Activities Inferred from Constituent Amino Acids

The biological activities of individual amino acids can provide a foundation for hypothesizing the potential effects of the dipeptides they form.

L-Leucine: A Key Regulator of Cellular Metabolism and Growth

L-leucine is an essential branched-chain amino acid (BCAA) with well-established roles as a signaling molecule, particularly in the regulation of protein synthesis and cell growth.

-

mTOR Pathway Activation: Leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Leucine influx into the cell is sensed by cytosolic proteins, leading to the activation of mTORC1. This, in turn, promotes protein synthesis by phosphorylating key downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Experimental Protocol: Western Blot Analysis of mTOR Pathway Activation

A common method to assess the activation of the mTOR pathway is through Western blotting to detect the phosphorylation of its downstream effectors.

-

Cell Culture and Treatment: Cells of interest (e.g., muscle cells, hepatocytes) are cultured to 70-80% confluency. The cells are then serum-starved for a defined period (e.g., 2-4 hours) to reduce basal signaling. Following starvation, cells are treated with L-leucine at various concentrations and for different time points.

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay or a similar protein quantification method to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated forms of mTOR, S6K, and 4E-BP1. Antibodies against the total forms of these proteins are used as loading controls.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the relative level of pathway activation.

Signaling Pathway: Leucine and mTORC1 Activation

Caption: L-Leucine activates the mTORC1 signaling pathway, a key regulator of protein synthesis.

L-Aspartic Acid: A Versatile Molecule in Metabolism and Neurotransmission

L-aspartic acid is a non-essential amino acid that plays a critical role in numerous metabolic pathways and functions as an excitatory neurotransmitter in the central nervous system.

-

Metabolic Hub: Aspartate is a key intermediate in the urea (B33335) cycle and the malate-aspartate shuttle, which is crucial for transporting reducing equivalents into the mitochondria for energy production. It is also a precursor for the synthesis of other amino acids and nucleotides.

-

Neurotransmission: L-aspartate acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate (B1630785) receptors. Activation of NMDA receptors leads to an influx of Ca²⁺ ions, which triggers a cascade of intracellular signaling events important for synaptic plasticity, learning, and memory.

Experimental Protocol: Measurement of Intracellular Calcium Influx

The ability of a compound to activate NMDA receptors can be assessed by measuring the subsequent increase in intracellular calcium concentration.

-

Cell Culture: Neuronal cells expressing NMDA receptors (e.g., primary cortical neurons or a suitable cell line) are cultured on glass-bottom dishes.

-

Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol. These dyes exhibit a change in fluorescence intensity upon binding to calcium.

-

Baseline Fluorescence Measurement: The cells are placed on the stage of a fluorescence microscope equipped with a live-cell imaging system. Baseline fluorescence is recorded for a short period before the addition of any compounds.

-

Compound Addition: A solution of L-aspartic acid (or the test compound, this compound) is added to the cells.

-

Fluorescence Imaging: The change in fluorescence intensity is monitored in real-time. An increase in fluorescence indicates an influx of intracellular calcium.

-

Data Analysis: The fluorescence intensity data is typically expressed as a ratio (for ratiometric dyes like Fura-2) or as a relative change from the baseline (for single-wavelength dyes like Fluo-4). The magnitude and kinetics of the calcium response provide information about receptor activation.

Signaling Pathway: Aspartate and NMDA Receptor Activation

Caption: L-Aspartate activates NMDA receptors, leading to calcium influx and downstream signaling.

The "Leu-Asp" Motif in Larger Peptides

While the dipeptide this compound itself has no well-documented direct signaling role, the "Leu-Asp" sequence is part of recognized motifs in larger proteins that are crucial for cellular interactions. The most notable example is the Leu-Asp-Val (LDV) motif found in fibronectin. This motif is recognized by integrin receptors on the cell surface and plays a role in cell adhesion and migration.

It is important to emphasize that the biological activity of the LDV motif is highly context-dependent and relies on its presentation within the larger protein structure. The free dipeptide this compound is unlikely to replicate the integrin-binding activity of the LDV motif.

Quantitative Data

As of the date of this guide, there is a notable absence of published quantitative data regarding the specific biological activity of this compound. Data such as receptor binding affinities (Kd), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for any specific cellular target or pathway are not available in the peer-reviewed scientific literature.

One study investigating the effects of various dipeptides on AMPK phosphorylation in the liver of mice after forced walking included "Asp-Leu (Lβ)". However, the observed effect on AMPK phosphorylation was not statistically significant (p = 0.4780).

| Dipeptide | Target | Assay | Result | Significance |

| Asp-Leu (Lβ) | AMPK Phosphorylation | Western Blot | No significant change | p = 0.4780 |

Conclusion and Future Directions

Future research could explore the potential for this compound to be actively transported into cells via peptide transporters and subsequently hydrolyzed into its constituent amino acids, which could then exert their known biological effects. Furthermore, screening of this compound against a wide range of cellular targets could potentially uncover novel, direct biological activities. Until such research is conducted and published, the primary role of this compound remains that of a synthetic precursor.

This guide will be updated as new, relevant scientific information becomes available.

References

An In-Depth Technical Guide to Leucyl-Aspartic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-aspartic acid (Leu-Asp), a dipeptide composed of the amino acids L-leucine and L-aspartic acid, represents a fundamental building block of proteins and a significant entity in its own right within biological systems. While the individual histories of its constituent amino acids date back to the 19th century, the story of leucyl-aspartic acid is intrinsically linked to the advancement of peptide chemistry and the later discovery of its importance as a recognition motif in cellular signaling. This technical guide provides a comprehensive overview of the discovery, history, synthesis, characterization, and biological significance of leucyl-aspartic acid, tailored for professionals in research and drug development.

Introduction: A Tale of Two Amino Acids

The journey to understanding leucyl-aspartic acid begins with its constituent parts. L-aspartic acid was first isolated in 1827 by Auguste-Arthur Plisson and Étienne-Ossian Henry through the hydrolysis of asparagine, which itself had been discovered in 1806 from asparagus juice.[1] L-leucine, an essential amino acid, was first isolated from cheese in 1819 by French chemist Joseph Louis Proust and named by Henri Braconnot in 1820, deriving its name from the Greek word "leukos," meaning white, due to the appearance of its crystals.[2]

The synthesis of the first dipeptide, glycylglycine, by Emil Fischer in 1901 marked the dawn of peptide chemistry.[3] This pioneering work laid the foundation for the systematic synthesis of peptides, including leucyl-aspartic acid, in the decades that followed, primarily through classical solution-phase methods.

The "Discovery" of Leucyl-Aspartic Acid: A Historical Perspective

The specific "discovery" of the isolated dipeptide leucyl-aspartic acid is not marked by a single seminal event but rather is embedded within the broader history of peptide synthesis. As chemists developed methods to link amino acids, the synthesis of simple dipeptides like Leu-Asp became a routine demonstration of these new techniques.

A pivotal moment in the history of the leucyl-aspartic acid sequence came much later with the identification of the Leucine-Aspartic acid (LD) motif in 1996.[4][5] This discovery revealed that the Leu-Asp sequence, as part of a larger polypeptide chain, serves as a crucial recognition site for protein-protein interactions.[4][6][7] This finding shifted the focus from the simple dipeptide to its role in the complex signaling networks within the cell.

Physicochemical Properties

A summary of the key physicochemical properties of L-leucyl-L-aspartic acid is provided in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C10H18N2O5 | [8] |

| Molecular Weight | 246.26 g/mol | [8] |

| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]butanedioic acid | [8] |

| Appearance | Solid (predicted) | [8] |

| LogP (calculated) | -3.9 | [8] |

| Hydrogen Bond Donors | 4 | [8] |

| Hydrogen Bond Acceptors | 6 | [8] |

Synthesis of Leucyl-Aspartic Acid: Experimental Protocols

The synthesis of leucyl-aspartic acid can be achieved through both classical solution-phase and modern solid-phase peptide synthesis (SPPS) methods.

Solution-Phase Peptide Synthesis (SPPS)

Historically, dipeptides were synthesized in solution. This method, while labor-intensive, is still valuable for large-scale synthesis.

Representative Protocol:

-

Protection of Amino Acids:

-

Protect the amino group of L-leucine with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc).

-

Protect the side-chain carboxyl group of L-aspartic acid as a benzyl (B1604629) (Bzl) or tert-butyl (tBu) ester. The alpha-carboxyl group is typically protected as a methyl or ethyl ester.

-

-

Activation of the Carboxyl Group:

-

Activate the carboxyl group of the N-protected L-leucine using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (HOSu) to form an active ester.

-

-

Coupling Reaction:

-

React the activated N-protected L-leucine with the protected L-aspartic acid ester in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

-

Deprotection:

-

Remove the protecting groups to yield the final leucyl-aspartic acid dipeptide. For example, Cbz and Bzl groups can be removed by catalytic hydrogenation, while Boc and tBu esters are removed with a strong acid like trifluoroacetic acid (TFA).

-

-

Purification:

-

Purify the crude dipeptide using techniques such as recrystallization or column chromatography.

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS, developed by R. Bruce Merrifield, is the standard method for peptide synthesis in modern research due to its efficiency and amenability to automation.[9]

Representative Protocol (Fmoc/tBu Strategy):

-

Resin Preparation: Start with a solid support (resin), typically a Wang or 2-chlorotrityl chloride resin, pre-loaded with Fmoc-Asp(OtBu)-OH.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of aspartic acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-L-Leu-OH using a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Cleave the completed dipeptide from the resin and simultaneously remove the side-chain protecting group (OtBu) using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization and Analytical Methods

The identity and purity of synthesized leucyl-aspartic acid are confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Results |

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and purification. | A single major peak at a characteristic retention time. |

| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification. | A molecular ion peak corresponding to the calculated mass of Leu-Asp (e.g., [M+H]+ at m/z 247.12).[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of covalent bonds. | Characteristic chemical shifts for the protons and carbons of the leucine (B10760876) and aspartic acid residues. |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the dipeptide. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence by analyzing the fragmentation pattern.

Expected Fragmentation:

Upon collision-induced dissociation (CID), the peptide backbone will fragment primarily at the amide bond, yielding b- and y-type ions. For Leu-Asp, the major fragments would be:

-

b1 ion: (Leucine residue)

-

y1 ion: (Aspartic acid residue)

NMR Spectroscopy

Representative ¹H NMR Chemical Shifts (in D₂O, pH 7):

-

Leucine:

-

α-H: ~4.1-4.3 ppm

-

β-CH₂: ~1.6-1.8 ppm

-

γ-CH: ~1.5-1.7 ppm

-

δ-CH₃: ~0.9 ppm

-

-

Aspartic Acid:

-

α-H: ~4.5-4.7 ppm

-

β-CH₂: ~2.7-2.9 ppm

-

Representative ¹³C NMR Chemical Shifts (in D₂O, pH 7):

-

Leucine:

-

Cα: ~53-55 ppm

-

Cβ: ~40-42 ppm

-

Cγ: ~24-26 ppm

-

Cδ: ~21-23 ppm

-

-

Aspartic Acid:

-

Cα: ~52-54 ppm

-

Cβ: ~38-40 ppm

-

Cγ (carboxyl): ~176-178 ppm

-

Biological Significance and Signaling Pathways

While the free dipeptide leucyl-aspartic acid is an intermediate in protein metabolism, its most significant biological role is as the core recognition element of the LD motif .

The LD Motif Signaling Pathway

The LD motif, with the consensus sequence LDXLLXXL, was first identified as a binding site in the protein paxillin (B1203293) for focal adhesion kinase (FAK).[4] This interaction is crucial for the assembly of focal adhesions, which are large protein complexes that link the cell's cytoskeleton to the extracellular matrix.

Key Proteins Involved:

-

Paxillin: A scaffolding protein that recruits various signaling and structural proteins to focal adhesions.

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival signaling.

-

Vinculin: A cytoskeletal protein involved in linking integrins to the actin cytoskeleton.

The binding of LD motifs in paxillin to the focal adhesion targeting (FAT) domain of FAK is a critical step in the signaling cascade that regulates cell motility.

Applications in Drug Development

The understanding of leucyl-aspartic acid and, more specifically, the LD motif has implications for drug development, particularly in oncology and inflammatory diseases where cell migration is a key factor.

-

Inhibitors of LD Motif Interactions: Small molecules or peptidomimetics that disrupt the interaction between LD motifs and their binding partners (e.g., the Paxillin-FAK interaction) are being investigated as potential therapeutics to inhibit cancer cell migration and metastasis.

-

Peptide-Based Therapeutics: Peptides containing the LDV (Leu-Asp-Val) sequence, derived from fibronectin, have been studied for their antimetastatic effects.[10]

Conclusion

Leucyl-aspartic acid, from its conceptual origin in the early days of peptide chemistry to its recognition as a critical component of the LD signaling motif, exemplifies the evolution of our understanding of biomolecules. While the free dipeptide itself has limited known direct biological activity, the Leu-Asp sequence is a cornerstone of protein-protein interactions that regulate fundamental cellular processes. For researchers and drug development professionals, a thorough understanding of the chemistry, synthesis, and biological context of leucyl-aspartic acid provides a valuable foundation for the design of novel therapeutics targeting cell adhesion and migration.

References

- 1. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]

- 2. news-medical.net [news-medical.net]

- 3. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteome-level assessment of origin, prevalence and function of leucine-aspartic acid (LD) motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LD Motif Finder locates ancient hidden protein patterns - KAUST Discovery [discovery.kaust.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. How to find a leucine in a haystack? Structure, ligand recognition and regulation of leucine-aspartic acid (LD) motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leu-Asp | C10H18N2O5 | CID 3328705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimetastatic effect of synthetic Glu-Ile-Leu-Asp-Val peptide derivatives containing D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An Examination of H-Leu-Asp-OH as a Potential Dipeptide Sweetener: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quest for novel, non-caloric sweeteners has driven extensive research into various classes of molecules, including dipeptides. The discovery of aspartame (B1666099) (L-aspartyl-L-phenylalanine-1-methyl ester) highlighted the potential of small peptides to elicit a sweet taste. This has led to the exploration of numerous other dipeptide analogues to understand the structural requirements for interaction with the sweet taste receptor and to develop new sweeteners with improved properties. This whitepaper examines the potential of the dipeptide H-Leu-Asp-OH as a sweetener by analyzing its structure in the context of known structure-activity relationships for this class of compounds.

Chemical Structure of this compound

This compound, or L-leucyl-L-aspartic acid, is a dipeptide composed of the amino acids L-leucine and L-aspartic acid linked by a peptide bond.

Caption: Chemical structure of this compound.

Structure-Activity Relationships of Dipeptide Sweeteners

The taste of a dipeptide is determined by several factors, including the stereochemistry of the constituent amino acids, the nature of their side chains, and modifications to the C-terminus.

The Role of the Aspartic Acid Moiety

For many sweet-tasting dipeptides, an L-aspartic acid residue is a crucial component of the "glucophore" – the part of the molecule that interacts with the sweet taste receptor. The free α-amino group and the side-chain carboxyl group of aspartic acid are thought to be key binding elements.

The Second Amino Acid and its Side Chain

The nature of the second amino acid significantly influences the taste. In the case of aspartame (L-Asp-L-Phe-OMe), the phenylalanine residue provides a hydrophobic side chain that is essential for its sweetness. The size and hydrophobicity of this second residue are critical.

C-Terminal Modification

Esterification of the C-terminal carboxyl group, particularly with a methyl group, is often necessary to elicit a sweet taste in L-aspartyl dipeptides. The free carboxyl group of the second amino acid generally leads to a loss of sweetness or a bitter taste.

Predicted Taste Profile of this compound

Based on the established structure-activity relationships, the taste profile of this compound can be inferred. A study on L-aspartyl dipeptide methyl esters found that when the second amino acid (Xaa) was a residue with a bulky, hydrophobic side chain such as leucine (B10760876), the resulting dipeptide (L-Asp-L-Leu-OMe) was bitter, not sweet.[1]

| Dipeptide (L-Asp-L-Xaa-OMe) | Taste |

| Xaa = Phenylalanine | Sweet |

| Xaa = Tyrosine | Sweet |

| Xaa = Methionine | Sweet |

| Xaa = Leucine | Bitter |

| Xaa = Valine | Bitter |

| Xaa = Isoleucine | Bitter |

| Xaa = Alanine | Bitter |

| Xaa = Tryptophan | Bitter |

| Xaa = Glycine | Sweet |

| Xaa = Serine | Tasteless |

| Xaa = Threonine | Tasteless |

Table 1: Taste of L-Aspartyl Dipeptide Methyl Esters with Various L-Amino Acids. Data inferred from conformational studies.[1]

Given that the methyl ester of L-Asp-L-Leu is reported to be bitter, it is highly probable that the unesterified form, this compound, would also not be sweet and may possess a bitter taste. The free carboxyl group at the C-terminus of the aspartic acid residue in this compound further decreases the likelihood of a sweet taste.

Proposed Experimental Protocols

To empirically determine the gustatory properties of this compound, the following experimental workflow is proposed.

Caption: Proposed experimental workflow for this compound.

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound for sensory and in vitro analysis.

Methodology:

-

Peptide Synthesis: this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methods.

-

SPPS: Fmoc-Asp(OtBu)-Wang resin would be used as the solid support. The peptide chain would be elongated by coupling Fmoc-Leu-OH using a suitable coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

-

Solution-Phase: N-protected Leucine would be coupled to C-protected Aspartic acid, followed by deprotection steps.

-

-

Cleavage and Deprotection: The peptide would be cleaved from the resin and the side-chain protecting groups removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purity and identity of the synthesized peptide would be confirmed by analytical RP-HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Sensory Evaluation

Objective: To determine the taste profile and intensity of this compound.

Methodology:

-

Panelists: A panel of trained sensory assessors would be used.

-

Threshold Determination: The detection and recognition thresholds for the sweet and bitter tastes of this compound in aqueous solution would be determined using a standard ascending forced-choice methodology.

-

Quantitative Descriptive Analysis (QDA): The intensity of various taste attributes (e.g., sweetness, bitterness, sourness, umami, metallic taste, aftertaste) would be rated by the panel on a labeled magnitude scale. Sucrose and caffeine (B1668208) solutions would be used as references for sweetness and bitterness, respectively.

Interaction with the Sweet Taste Receptor

The sweet taste in humans is mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits, T1R2 and T1R3. The binding of a sweet ligand to this receptor initiates an intracellular signaling cascade.

Caption: General signaling pathway for sweet taste perception.

In Vitro Receptor Activation Assay

Objective: To determine if this compound can activate the human sweet taste receptor.

Methodology:

-

Cell Line: A stable cell line (e.g., HEK293) co-expressing the human T1R2 and T1R3 receptor subunits and a promiscuous G-protein (e.g., Gα16-gust45) would be used.

-

Assay: The response of the cells to this compound would be measured using a calcium mobilization assay. An increase in intracellular calcium upon application of the dipeptide would indicate receptor activation. Known sweeteners (e.g., sucrose, aspartame) would be used as positive controls.

Conclusion

Based on the established structure-activity relationships for dipeptide sweeteners, it is unlikely that this compound possesses a sweet taste. The presence of a leucine residue and a free C-terminal carboxyl group are both structural features associated with bitterness or a lack of sweetness in L-aspartyl dipeptides. However, empirical validation through synthesis, sensory evaluation, and in vitro receptor assays is necessary to definitively characterize the taste profile of this compound. The methodologies outlined in this whitepaper provide a framework for such an investigation, which would contribute to a more comprehensive understanding of the structural determinants of taste in dipeptides.

References

An In-Depth Technical Guide on the Gustatory Perception of L-Leucyl-L-aspartic Acid: A Taste Receptor Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the taste receptor interactions of the dipeptide L-Leucyl-L-aspartic acid. Based on available scientific literature, this document details the primary taste receptor involved, the proposed signaling cascade upon activation, and relevant experimental methodologies for studying such interactions. Particular emphasis is placed on the umami taste receptor T1R1/T1R3 as the likely target for this dipeptide. This guide also explores the potential, though less defined, role of the calcium-sensing receptor (CaSR) and the concept of "kokumi" taste in the context of dipeptide taste perception. Quantitative data for analogous compounds, detailed experimental protocols, and visual representations of signaling pathways are provided to support further research and development in the fields of taste science and pharmacology.

Introduction: The Taste of Dipeptides

The gustatory perception of small peptides is a complex field with significant implications for the food and pharmaceutical industries. L-Leucyl-L-aspartic acid, a dipeptide composed of L-leucine and L-aspartic acid, is predicted to elicit a specific taste sensation, primarily through its interaction with specialized taste receptors on the tongue. Understanding the molecular mechanisms behind this interaction is crucial for the development of novel flavor enhancers, bitterness blockers, and palatable drug formulations. This guide synthesizes the current knowledge regarding the taste receptor targets for L-Leucyl-L-aspartic acid and the subsequent intracellular signaling events.

The Primary Target: The Umami Taste Receptor T1R1/T1R3

The predominant hypothesis is that L-Leucyl-L-aspartic acid is recognized by the heterodimeric G-protein coupled receptor, T1R1/T1R3, which is responsible for the umami (savory) taste sensation.[1][2][3][4][5][6][7][8] This receptor is activated by L-glutamate and other L-amino acids, and its activation is characteristically enhanced by 5'-ribonucleotides such as inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[1] The structural components of L-Leucyl-L-aspartic acid, namely the L-leucine and L-aspartic acid residues, are both known to interact with the T1R1/T1R3 receptor, suggesting that the dipeptide itself is a likely agonist.

Quantitative Analysis of T1R1/T1R3 Receptor Activation

| Compound | Action | Receptor | EC50 / IC50 (mM) | Notes |

| L-Glutamate | Agonist | T1R1/T1R3 | ~1-10 | Primary umami agonist.[9] |

| L-Aspartate | Agonist | T1R1/T1R3 | Similar to L-Glutamate | |

| L-Glutamate + IMP (0.2 mM) | Agonist + Allosteric Modulator | T1R1/T1R3 | ~0.5 | Demonstrates synergistic enhancement.[9] |

| (±)-Lactisole | Antagonist | T1R1/T1R3 | IC50 ~0.58 | Inhibits umami taste.[10] |

| (±)-2,4-DP | Antagonist | T1R1/T1R3 | IC50 ~0.040 | Inhibits umami taste.[10] |

| Clofibric acid | Antagonist | T1R1/T1R3 | IC50 ~0.20 | Inhibits umami taste.[10] |

Table 1: Representative EC50 and IC50 values for ligands of the human T1R1/T1R3 receptor.

Sensory Thresholds for Related Amino Acids

Sensory panel data provides a direct measure of the taste potency of a compound. While specific sensory threshold data for L-Leucyl-L-aspartic acid is not available, the following table presents the detection thresholds for its constituent amino acids.

| Amino Acid | Taste Quality | Detection Threshold (mM) |

| L-Leucine | Bitter | 9.5 |

| L-Aspartic Acid | Sour, Umami | 3.0 |

Table 2: Taste qualities and detection thresholds of the constituent amino acids of L-Leucyl-L-aspartic acid.[11]

Signaling Pathway of T1R1/T1R3 Receptor Activation

The activation of the T1R1/T1R3 receptor by an agonist such as L-Leucyl-L-aspartic acid initiates a downstream signaling cascade, leading to the perception of umami taste. This process involves the activation of a heterotrimeric G-protein, the generation of second messengers, and an increase in intracellular calcium concentration.

Upon binding of L-Leucyl-L-aspartic acid to the extracellular domain of the T1R1/T1R3 receptor, a conformational change occurs, leading to the activation of an associated heterotrimeric G-protein.[3] This G-protein is typically a member of the Gαq, Gαi, or gustducin (B1178931) family.[8] The activated G-protein, in turn, stimulates phospholipase Cβ (PLCβ).[7] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[7] This increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel.[6] The influx of Na⁺ ions through TRPM5 leads to depolarization of the taste receptor cell, which ultimately results in the release of neurotransmitters and the transmission of the taste signal to the brain.

The Potential Role of the Calcium-Sensing Receptor (CaSR) and "Kokumi" Taste

Recent research has highlighted the role of the calcium-sensing receptor (CaSR) in taste perception, particularly in the sensation known as "kokumi".[4][12] Kokumi is described as a sense of richness, continuity, and mouthfulness that enhances the five basic tastes. Certain γ-glutamyl peptides are known to activate the CaSR and elicit a kokumi taste.[13][14][15][16] While L-Leucyl-L-aspartic acid is not a γ-glutamyl peptide, some dipeptides have been shown to activate the CaSR.[17][18][19] Therefore, it is plausible that L-Leucyl-L-aspartic acid could also interact with the CaSR, potentially contributing a kokumi dimension to its taste profile. Further research is required to confirm this interaction and its sensory consequences.

Experimental Protocols

To investigate the interaction of L-Leucyl-L-aspartic acid with taste receptors, a variety of in vitro and in vivo experimental approaches can be employed. A common and effective in vitro method is the calcium imaging assay using a heterologous expression system.

In Vitro Assay: Calcium Imaging in HEK293 Cells Expressing T1R1/T1R3

This protocol describes a method to measure the activation of the human T1R1/T1R3 receptor by L-Leucyl-L-aspartic acid by monitoring changes in intracellular calcium concentration in a stable cell line.

Objective: To determine if L-Leucyl-L-aspartic acid activates the T1R1/T1R3 receptor and to quantify the dose-response relationship.

Materials:

-

HEK293 cell line stably co-expressing human T1R1, human T1R3, and a promiscuous G-protein alpha subunit (e.g., Gα15 or a chimeric G-protein like Gα16-gust44).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

L-Leucyl-L-aspartic acid stock solution.

-

Positive control: L-Glutamate and IMP.

-

Negative control: Assay buffer.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM, or Cal-520 AM).

-

Pluronic F-127.

-

Fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging and ratiometric analysis.

-

96-well black-walled, clear-bottom cell culture plates.

Procedure:

-

Cell Culture and Plating:

-

Culture the stable HEK293 cells according to standard protocols.

-

Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer. For example, for Fura-2 AM, a final concentration of 2-5 µM is often used. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash gently with assay buffer.

-

Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with assay buffer to remove excess dye.

-

Add fresh assay buffer to each well.

-

-

Compound Preparation:

-

Prepare serial dilutions of L-Leucyl-L-aspartic acid in assay buffer.

-

Prepare solutions of the positive and negative controls.

-

-

Fluorescence Measurement:

-

Place the 96-well plate in the fluorescence plate reader or on the microscope stage.

-

Set the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

-

Record a baseline fluorescence reading for a set period.

-

Add the different concentrations of L-Leucyl-L-aspartic acid, positive controls, and negative controls to the wells.

-

Immediately start recording the fluorescence changes over time.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340/380 nm).

-

For single-wavelength dyes, calculate the change in fluorescence intensity (ΔF) from the baseline (F0) and normalize it (ΔF/F0).

-

Plot the dose-response curve for L-Leucyl-L-aspartic acid and calculate the EC50 value.

-

Compare the response to that of the positive and negative controls.

-

Conclusion and Future Directions

The available evidence strongly suggests that the taste of L-Leucyl-L-aspartic acid is primarily mediated by the umami taste receptor T1R1/T1R3. The dipeptide likely acts as an agonist, initiating a G-protein-mediated signaling cascade that results in an increase in intracellular calcium and subsequent neurotransmitter release. While direct quantitative data for this specific dipeptide is lacking, the methodologies and comparative data presented in this guide provide a solid foundation for its empirical investigation.

Future research should focus on:

-

Quantitative Analysis: Determining the EC50 and binding affinity of L-Leucyl-L-aspartic acid for the T1R1/T1R3 receptor.

-

Sensory Studies: Conducting human sensory panel studies to determine the taste profile and detection threshold of L-Leucyl-L-aspartic acid.

-

Kokumi Investigation: Exploring the potential interaction of L-Leucyl-L-aspartic acid with the CaSR and its contribution to a kokumi taste.

-

In Vivo Studies: Utilizing animal models to investigate the physiological and behavioral responses to L-Leucyl-L-aspartic acid.

A deeper understanding of the taste receptor interactions of dipeptides like L-Leucyl-L-aspartic acid will undoubtedly pave the way for innovative applications in the food, beverage, and pharmaceutical industries.

References

- 1. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interaction between umami peptide and taste receptor T1R1/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taste 1 receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. The G protein-coupled taste receptor T1R1/T1R3 regulates mTORC1 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression and function of umami receptors T1R1/T1R3 in gastric smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different functional roles of T1R subunits in the heteromeric taste receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct potency of compounds targeting the T1R3 subunit in modulating the response of human sweet and umami taste receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Novel Umami-, Salty-, and Kokumi-Enhancing γ-Glutamyl Tripeptides Synthesized with the Bitter Dipeptides from Defatted Peanut Meal Protein Hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of the kokumi peptide, γ-glutamyl-valyl-glycine, in cheese: Comparison between cheese made from cow and ewe milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium‐sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Activation of the gut calcium-sensing receptor by peptide agonists reduces rapid elevation of plasma glucose in response to oral glucose load in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of L-Leucyl-L-Aspartic Acid (H-Leu-Asp-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-Aspartic acid (H-Leu-Asp-OH) is a dipeptide composed of the amino acids L-leucine and L-aspartic acid. As a fundamental building block of proteins and a potential bioactive molecule, a thorough understanding of its physicochemical properties is essential for its application in research, drug development, and formulation science. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its analytical characterization.

Core Physicochemical Characteristics

The physicochemical properties of this compound are dictated by the interplay of the hydrophobic isobutyl side chain of leucine (B10760876) and the acidic carboxylic acid side chain of aspartic acid, as well as the terminal amino and carboxyl groups.

General Properties

A summary of the general physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [][2][3] |

| Molecular Weight | 246.26 g/mol | [][2][3] |

| Appearance | White to off-white powder | [3] |

| Storage Conditions | Store at ≤ -15°C | [4] |

Solubility Profile

pKa Values and Isoelectric Point (pI)

This compound possesses three ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side chain β-carboxyl group of the aspartic acid residue. The acid dissociation constants (pKa) of these groups determine the overall charge of the molecule at a given pH. While experimentally determined pKa values for this compound are not available, they can be estimated based on typical values for these groups in peptides (Table 2).[5][6][7]

| Ionizable Group | Estimated pKa |

| α-carboxyl (C-terminus) | ~3.1 |

| β-carboxyl (Asp side chain) | ~3.9 |

| α-amino (N-terminus) | ~8.0 |

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For this compound, the pI can be calculated by averaging the pKa values of the two carboxyl groups, as the zwitterionic form with a net zero charge exists between the deprotonation of these groups.[6][7][8]

Calculated Isoelectric Point (pI):

pI ≈ (pKa₁ + pKa₂) / 2 pI ≈ (3.1 + 3.9) / 2 pI ≈ 3.5

At a pH below approximately 3.5, this compound will have a net positive charge, and at a pH above this value, it will carry a net negative charge.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Aqueous Solubility

A precise determination of aqueous solubility is crucial for formulation and in vitro studies.

Protocol: Shake-Flask Method

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the desired buffer (e.g., phosphate-buffered saline, PBS).

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous solvent (e.g., deionized water, buffer at a specific pH) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Quantification: Carefully collect a known volume of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated supernatant (e.g., in mg/mL or mmol/L).

Determination of pKa Values and Isoelectric Point

Potentiometric titration and capillary isoelectric focusing are standard methods for determining the pKa and pI of peptides.

Protocol: Potentiometric Titration for pKa Determination [5]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of degassed, deionized water containing an inert electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve).

Protocol: Capillary Isoelectric Focusing (cIEF) for pI Determination

-

Sample Preparation: Prepare a solution of this compound in a mixture containing carrier ampholytes covering the expected pI range and pI markers.

-

Capillary and Electrolytes: Use a coated capillary to minimize electroosmotic flow. Fill the anode and cathode reservoirs with the appropriate anolyte (acidic) and catholyte (basic) solutions.

-

Focusing: Inject the sample into the capillary and apply a high voltage. The amphoteric molecules will migrate through the pH gradient created by the carrier ampholytes until they reach the pH corresponding to their pI, where their net charge is zero, and they stop migrating.

-

Mobilization and Detection: After focusing, mobilize the focused bands past a detector (typically UV) by applying pressure or a chemical mobilizer.

-

pI Determination: Determine the pI of this compound by comparing its migration time to those of the co-injected pI markers with known isoelectric points.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of this compound.[9][10]

Typical Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a defined time (e.g., 5% to 95% B in 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210-220 nm (for the peptide bond).

-

Sample Preparation: Dissolve the peptide in mobile phase A.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide.[11]

Typical Protocol (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Ionization: Introduce the sample into the ESI source where it is nebulized and ionized.

-

Analysis: In positive ion mode, the protonated molecule [M+H]⁺ is detected. For this compound, the expected m/z would be approximately 247.13.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can be performed to confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.[12][13][14][15]

Typical Protocol (¹H NMR):

-

Sample Preparation: Dissolve the peptide in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

Spectral Interpretation: The chemical shifts, coupling constants, and integration of the proton signals are used to confirm the structure of the dipeptide, including the connectivity of the leucine and aspartic acid residues.

Biological Context

While specific signaling pathways directly modulated by this compound are not well-documented, its constituent amino acids have known biological roles. L-aspartic acid acts as an excitatory neurotransmitter and is a key metabolite in several cellular pathways.[9] Dipeptides in general can have various biological activities, including acting as signaling molecules or having neuroprotective effects.[16] Further research is needed to elucidate the specific biological functions of this compound.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of this compound, along with comprehensive experimental protocols for their determination and analytical characterization. The provided data and methodologies will serve as a valuable resource for researchers, scientists, and drug development professionals working with this dipeptide, facilitating its effective use in various scientific and pharmaceutical applications. Further investigation into the quantitative solubility and specific biological activities of this compound is warranted to expand its application potential.

References

- 2. H-Asp(Leu-OH)-OH | C10H18N2O5 | CID 7016063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. H-ASP(LEU-OH)-OH | 14650-26-1 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. L(+)-Aspartic acid, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. rsc.org [rsc.org]

- 10. agilent.com [agilent.com]

- 11. Leu-Asp | C10H18N2O5 | CID 3328705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]

- 13. L-Aspartic acid (56-84-8) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Leucyl-L-aspartic Acid: An In-Depth Technical Guide for Food Science and Drug Development Professionals

Introduction

L-Leucyl-L-aspartic acid, a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-aspartic acid, holds significant potential as a flavor enhancer in the food industry. Its constituent amino acids are known contributors to savory and umami taste profiles, suggesting that their combination in a dipeptide structure could elicit unique and desirable sensory properties. This technical guide provides a comprehensive overview of L-Leucyl-L-aspartic acid, including its synthesis, mechanism of action as a flavor enhancer, proposed experimental protocols for its evaluation, and its potential applications. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and application of novel flavor compounds.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H18N2O5 | PubChem CID: 7019086 |

| Molecular Weight | 246.26 g/mol | PubChem CID: 7019086 |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioic acid | PubChem CID: 7019086 |

| Appearance | White crystalline powder (predicted) | General peptide properties |

| Solubility | Soluble in water (predicted) | General peptide properties |

Synthesis of L-Leucyl-L-aspartic Acid

The synthesis of L-Leucyl-L-aspartic acid for food-grade applications requires methods that ensure high purity and the absence of toxic reagents. Enzymatic synthesis is a preferred method due to its specificity and mild reaction conditions.

Experimental Protocol: Enzymatic Synthesis

This protocol describes a general procedure for the enzymatic synthesis of L-Leucyl-L-aspartic acid.

Materials:

-

L-leucine methyl ester hydrochloride

-

L-aspartic acid disodium (B8443419) salt

-

Immobilized protease (e.g., papain or alcalase)

-

Phosphate (B84403) buffer (0.1 M, pH 7.5)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (B78521) (1 M)

-

Activated carbon

-

Ethanol

-

Diatomaceous earth

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature control

-

pH meter

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Lyophilizer

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

Reaction Setup: Dissolve L-leucine methyl ester hydrochloride and L-aspartic acid disodium salt in a 1:1.2 molar ratio in 0.1 M phosphate buffer (pH 7.5) in the jacketed glass reactor.

-

Enzymatic Reaction: Add the immobilized protease to the solution (e.g., 5% w/v). Maintain the temperature at 50°C and stir the mixture at 200 rpm. Monitor the pH and maintain it at 7.5 by adding 1 M NaOH as needed.

-

Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., every hour) and analyze the formation of L-Leucyl-L-aspartic acid by HPLC.

-

Enzyme Removal: Once the reaction reaches equilibrium (typically after 24-48 hours), stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

-

Purification:

-

Adjust the pH of the filtrate to 3.0 with 1 M HCl to precipitate the dipeptide.

-

Cool the solution to 4°C and allow it to stand for 4 hours to complete precipitation.

-

Collect the crude L-Leucyl-L-aspartic acid by filtration.

-

Redissolve the crude product in deionized water by adjusting the pH to 7.0 with 1 M NaOH.

-

Decolorize the solution by adding activated carbon (1% w/v) and stirring for 1 hour.

-

Filter the solution through a bed of diatomaceous earth.

-

-

Isolation and Drying:

-

Concentrate the purified solution under reduced pressure using a rotary evaporator.

-

Freeze-dry the concentrated solution to obtain pure L-Leucyl-L-aspartic acid as a white powder.

-

-